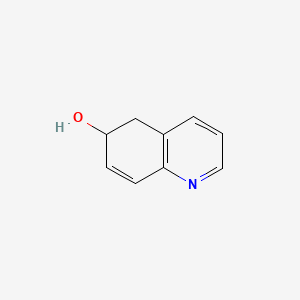

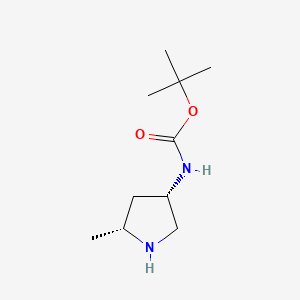

![molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)

5-Fluorouridine-[6-3H]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluorouridine, also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine, is a solid compound . It belongs to the pyrimidine nucleosides and analogues, which are compounds comprising a pyrimidine base attached to a sugar . It is known to target uridine phosphorylase . It is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs .

Synthesis Analysis

The synthesis of 5-Fluorouridine involves complex biochemical processes. The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Molecular Structure Analysis

The molecular structure of 5-Fluorouridine comprises a pyrimidine base attached to a sugar . The molecular weight is 262.19 g/mol . The chemical formula is C9H11FN2O6 .Chemical Reactions Analysis

5-Fluorouridine undergoes various chemical reactions in biological systems. It is converted intracellularly to several active metabolites . The chemical interactions of 2′-deoxyribose radical with uracil and 5-FU radicals to form 2′-deoxyuridine and 2′-deoxy-5-fluorouridine show that the difference in stabilization energies, ΔE, for their formation are quite low which facilitates the exchange reactions in DNA structure .Physical And Chemical Properties Analysis

5-Fluorouridine is a solid . It has a molecular weight of 262.19 g/mol and a chemical formula of C9H11FN2O6 .科学的研究の応用

Cancer Chemotherapy and Drug Metabolism : 5-Fluorouridine and its derivatives, such as 5'-deoxy-5-fluorouridine (5'-dFUR), have been extensively studied for their roles in cancer chemotherapy. 5'-dFUR is a prodrug of 5-fluorouracil (5-FU) and is activated by enzymes abundant in tumors and some normal tissues. It has been investigated for oral administration in anticancer treatments (J. Au, 1987).

Pharmacokinetic Studies : Studies have explored the absorption, disposition, and systemic availability of orally administered 5'-dFUR in animal models. For instance, a study in rats showed that the oral bioavailability of 5'-dFUR was 63.4%, and a significant fraction of the dose was metabolized to 5-FU during the first pass (J. Au, 1987). Additionally, methods have been developed for the simultaneous determination of 5'-dFUR, 5-FU, and its metabolites in human plasma using techniques like liquid chromatography and gas chromatography-mass spectrometry (C. Zambonin et al., 1996).

Enhancement of Antitumor Effects : Studies also focus on the biochemical modulation of 5-FU to improve therapeutic efficacy. For example, the inhibition of dihydropyrimidine dehydrogenase, which catalyzes the catabolism of 5-FU, leads to an increased accumulation of 5-fluorouridine mono-, di-, and triphosphates in both normal and tumor tissues, enhancing the antitumor effect (E. Adams et al., 1999).

Therapeutic Index in Treatment : 5'-dFUR has been shown to possess a higher therapeutic index in experimental tumors compared to other fluoropyrimidines, making it a significant subject of research for developing more effective cancer treatments (J. Sommadossi et al., 1983).

Metabolic Pathway Analysis : The metabolic pathway of 5'-dFUR, analogous to that of 5-FU, has been studied using techniques like nuclear magnetic resonance spectrometry. This includes identifying major metabolites and understanding their role in the drug's therapeutic and toxic effects (M. Malet-Martino et al., 1986).

作用機序

5-Fluorouridine is known to target uridine phosphorylase . It works by inhibiting essential biosynthetic processes, or by being incorporated into macromolecules, such as DNA and RNA, and inhibiting their normal function . It also inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .

将来の方向性

Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-FU-based chemotherapy .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-CZGNNSRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

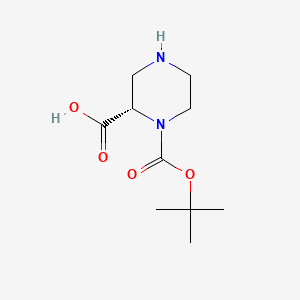

![4,5-Dimethyl-4,5-dihydropyrazolo[3,4-d][1,2,3]triazol-6(1H)-one](/img/structure/B576072.png)